molecular formula C17H11F3N6O3S B11698510 (4E)-3-(4-nitrophenyl)-5-oxo-4-{[2-(trifluoromethyl)phenyl]hydrazono}-4,5-dihydro-1H-pyrazole-1-carbothioamide

(4E)-3-(4-nitrophenyl)-5-oxo-4-{[2-(trifluoromethyl)phenyl]hydrazono}-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B11698510
M. Wt: 436.4 g/mol
InChI Key: WTGLIOQNSCKFRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-3-(4-NITROPHENYL)-5-OXO-4-{2-[2-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a nitrophenyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4E)-3-(4-NITROPHENYL)-5-OXO-4-{2-[2-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine derivatives with β-diketones under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the phenyl ring using a mixture of concentrated nitric and sulfuric acids.

    Attachment of the Trifluoromethylphenyl Group: This step often involves a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted hydrazine derivatives.

Chemistry:

  • Used as a building block for the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Potential use in the development of new pharmaceuticals due to its unique structural features.

Medicine:

  • Investigated for its potential anti-inflammatory and anti-cancer properties.

Industry:

  • Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4E)-3-(4-NITROPHENYL)-5-OXO-4-{2-[2-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl and trifluoromethylphenyl groups may enhance its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Uniqueness: The presence of both nitrophenyl and trifluoromethylphenyl groups in (4E)-3-(4-NITROPHENYL)-5-OXO-4-{2-[2-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE makes it unique compared to other similar compounds. These groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H11F3N6O3S

Molecular Weight

436.4 g/mol

IUPAC Name

5-(4-nitrophenyl)-3-oxo-4-[[2-(trifluoromethyl)phenyl]diazenyl]-1H-pyrazole-2-carbothioamide

InChI

InChI=1S/C17H11F3N6O3S/c18-17(19,20)11-3-1-2-4-12(11)22-23-14-13(24-25(15(14)27)16(21)30)9-5-7-10(8-6-9)26(28)29/h1-8,24H,(H2,21,30)

InChI Key

WTGLIOQNSCKFRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N=NC2=C(NN(C2=O)C(=S)N)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.